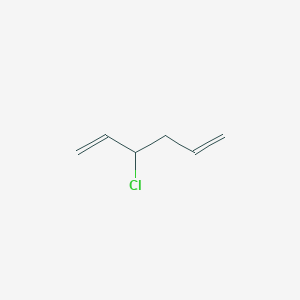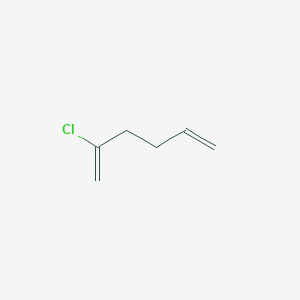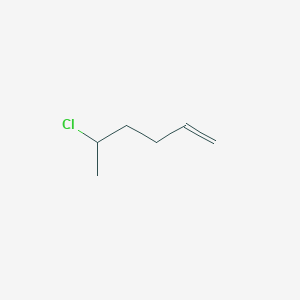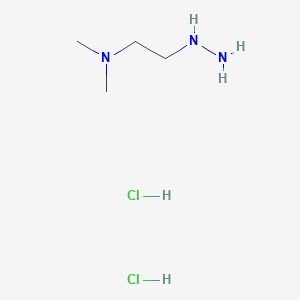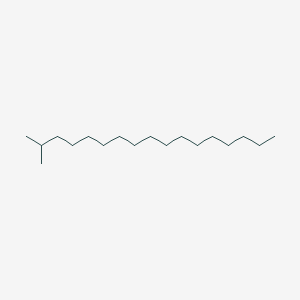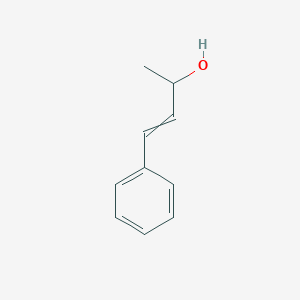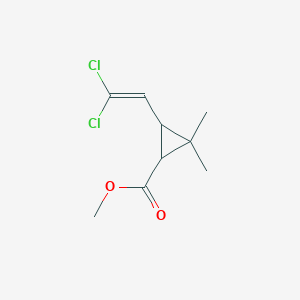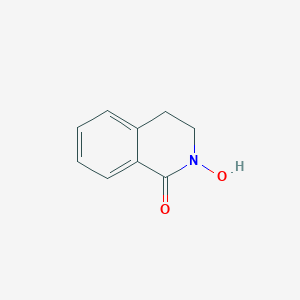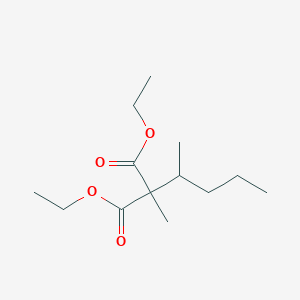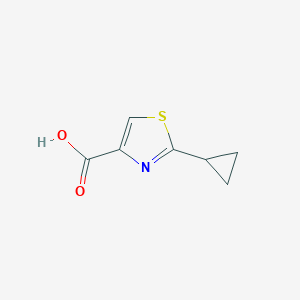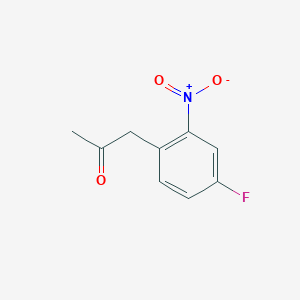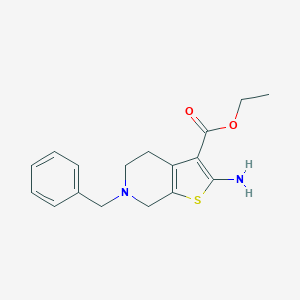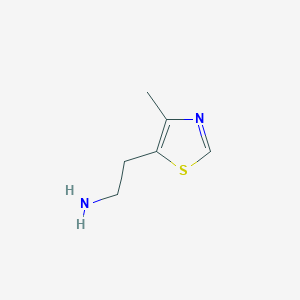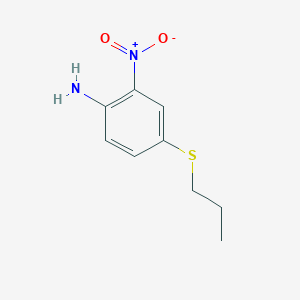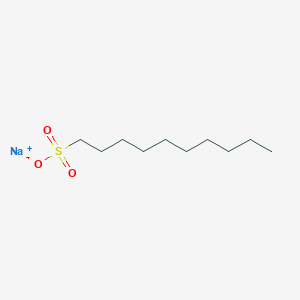
Décanesulfonate de sodium
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sodium decane-1-sulfonate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Sodium decane-1-sulfonate is primarily used as an anionic surfactant . Its primary targets are organic small molecule compounds, which it interacts with during high-performance liquid chromatography (HPLC) and ion-pair liquid chromatography . The compound’s anionic sulfonate counterion permits the separation and resolution of positively charged analytes .
Mode of Action
The compound acts as a reactant to generate defined ubiquitin-protein conjugates . This process can result in high yields even at low concentrations . The compound’s anionic nature allows it to interact with positively charged analytes, facilitating their separation and resolution during chromatographic processes .
Pharmacokinetics
As a surfactant, it is likely to influence the solubility and hence the bioavailability of other compounds in a solution .
Result of Action
The primary result of sodium decane-1-sulfonate’s action is the generation of defined ubiquitin-protein conjugates . This can lead to high yields of these conjugates even at low concentrations . Additionally, in chromatographic processes, the compound facilitates the separation and resolution of positively charged analytes .
Action Environment
As a surfactant, its action is likely to be influenced by factors such as ph, temperature, and the presence of other compounds in the solution .
Analyse Biochimique
Biochemical Properties
Sodium decane-1-sulfonate acts as a reactant to generate defined ubiquitin-protein conjugates . The anionic sulfonate counterion permits the separation and resolution of positively charged analytes . It interacts with several biomolecules, including enzymes and proteins, to exert its biochemical effects .
Cellular Effects
As an anionic surfactant, it may influence cell function by interacting with cell membranes and proteins .
Molecular Mechanism
It is known to be involved in the analysis of peptides and proteins in HPLC, suggesting that it may interact with these biomolecules
Temporal Effects in Laboratory Settings
It is known to have a melting point of over 300°C .
Metabolic Pathways
As an anionic surfactant, it may interact with various enzymes and cofactors .
Transport and Distribution
As an anionic surfactant, it may interact with various transporters and binding proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium decane-1-sulfonate can be synthesized through the sulfonation of decane. The process involves the reaction of decane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of sodium decane-1-sulfonate often involves continuous sulfonation processes. These processes utilize reactors designed to handle large volumes of reactants and maintain precise control over reaction conditions. The resulting product is then purified through recrystallization from ethanol and dried over silica gel .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium decane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to decane.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Decane.
Substitution: Various substituted decane derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- Sodium octane-1-sulfonate
- Sodium heptane-1-sulfonate
- Sodium hexane-1-sulfonate
- Sodium dodecane-1-sulfonate
Comparison: Sodium decane-1-sulfonate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in separating and resolving positively charged analytes in chromatographic techniques . In comparison, shorter-chain sulfonates like sodium hexane-1-sulfonate may have higher solubility but lower surfactant efficiency, while longer-chain sulfonates like sodium dodecane-1-sulfonate may have higher surfactant efficiency but lower solubility .
Propriétés
Numéro CAS |
13419-61-9 |
|---|---|
Formule moléculaire |
C10H22NaO3S |
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
sodium;decane-1-sulfonate |
InChI |
InChI=1S/C10H22O3S.Na/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;/h2-10H2,1H3,(H,11,12,13); |
Clé InChI |
SBNUEVPRRHCPNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CCCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
13419-61-9 |
Pictogrammes |
Irritant |
Synonymes |
1-Decanesulfonic acid, sodium salt (1:1); 1-Decanesulfonic acid, sodium salt (6CI,7CI,8CI,9CI); Sodium capryl sulfonate; Sodium decanesulfonate; Sodium decylsulfonate; Sodium n-decylsulfonate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


